molecular formula C20H19Cl2NO3 B401840 prop-2-en-1-yl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

prop-2-en-1-yl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B401840
M. Wt: 392.3g/mol
InChI Key: JFQPGVCWXIAOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

prop-2-en-1-yl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound belongs to the quinoline family, which is known for its diverse biological activities and pharmaceutical importance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent esterification with prop-2-enyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems and continuous flow reactors can enhance efficiency and scalability. Purification processes such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

prop-2-en-1-yl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or amine groups.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, prop-2-en-1-yl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s pharmacological potential is of great interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents for various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to the compound , known for its antimalarial properties.

    Isoquinoline: Another related compound with diverse biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

Uniqueness

prop-2-en-1-yl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its specific substituents and functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H19Cl2NO3

Molecular Weight

392.3g/mol

IUPAC Name

prop-2-enyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H19Cl2NO3/c1-3-10-26-20(25)16-11(2)23-14-8-5-9-15(24)18(14)17(16)12-6-4-7-13(21)19(12)22/h3-4,6-7,17,23H,1,5,8-10H2,2H3

InChI Key

JFQPGVCWXIAOJM-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)OCC=C

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)OCC=C

Origin of Product

United States

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